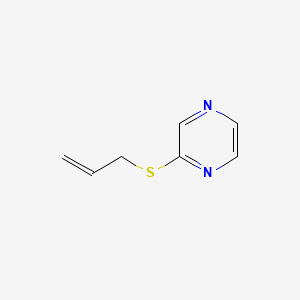

2-(Allylthio)pyrazine

Description

Structure

3D Structure

Properties

CAS No. |

164352-89-0 |

|---|---|

Molecular Formula |

C7H8N2S |

Molecular Weight |

152.22 g/mol |

IUPAC Name |

2-prop-2-enylsulfanylpyrazine |

InChI |

InChI=1S/C7H8N2S/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2 |

InChI Key |

ZYBMMXTUPCNGBL-UHFFFAOYSA-N |

SMILES |

C=CCSC1=NC=CN=C1 |

Canonical SMILES |

C=CCSC1=NC=CN=C1 |

Other CAS No. |

164352-89-0 |

Synonyms |

2-(allylthio)pyrazine |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allylthio Pyrazine and Its Analogues

Direct Synthetic Pathways to 2-(Allylthio)pyrazine

A practical and efficient method for the preparation of this compound derivatives involves the direct reaction of 2-mercaptopyrazine (B1227527) with allyl halides. nih.gov

Nucleophilic Substitution Reactions Involving 2-Mercaptopyrazine and Allyl Halides

The core of this synthetic approach is a nucleophilic substitution reaction. In this reaction, the sulfur atom of 2-mercaptopyrazine acts as a nucleophile, attacking the electrophilic carbon of an allyl halide, such as allyl bromide. This results in the formation of a new carbon-sulfur bond and the displacement of the halide ion, yielding the this compound product. nih.govutexas.eduuci.edu Allylic halides are particularly reactive in such S₀2 reactions due to the stabilization of the transition state through hyperconjugation with the adjacent π-bond. libretexts.orgstackexchange.com

This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), at controlled temperatures, generally below 50°C, to ensure the stability of the reactants and products. nih.gov

Role of Catalytic Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced by the use of catalytic additives. nih.gov One such effective catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO), which also functions as an antioxidant. nih.gov The presence of a catalytic amount of DABCO in the reaction mixture has been shown to facilitate the reaction between 2-mercaptopyrazine and allyl bromides, leading to a practical and established preparation method for this compound derivatives. nih.gov The catalyst can influence the reaction rate and yield by activating the reactants or stabilizing intermediates.

Synthesis of Pyrazine (B50134) Thioether Derivatives through Advanced Organic Reactions

Beyond direct substitution, advanced organic reactions, such as cross-coupling strategies, offer versatile methods for the synthesis of pyrazine thioether derivatives. researchgate.netnih.gov

Cross-Coupling Strategies for Pyrazine-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. researchgate.netnih.gov While classical methods often focus on carbon-carbon bond formation, these strategies can be adapted for the synthesis of thioethers. For instance, palladium- or nickel-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles, including pyrazines, with organozinc reagents have been successfully demonstrated. nih.gov These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups. nih.govresearchgate.net

The Liebeskind-Srogl cross-coupling is another notable method that can be applied to the synthesis of arylpyrazines from thioether derivatives, showcasing the versatility of the pyrazine-sulfur bond in organic synthesis. researchgate.net

Functionalization of the Allyl Moiety Post-Installation

Once the allyl group is attached to the pyrazine ring, it can be further functionalized to create a diverse range of analogues. The double bond of the allyl group serves as a handle for various chemical transformations. core.ac.uk For example, Heck-type reactions can be employed to arylate the allyl moiety. rsc.orgresearchgate.net Additionally, the olefinic functionality can undergo a multitude of other transformations, including hydrogenation, oxidation, and addition reactions, allowing for the introduction of various functional groups and the synthesis of a library of this compound derivatives with potentially enhanced biological activities. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. mdpi.comresearchgate.net Green chemistry principles, such as the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, are being increasingly applied to the synthesis of heterocyclic compounds like pyrazines. mdpi.comajgreenchem.comrasayanjournal.co.in

For the synthesis of pyrazine derivatives, green approaches can include:

Catalytic Systems: Employing efficient and recyclable catalysts, such as biocatalysts or metal catalysts that can be easily recovered and reused, minimizes waste and environmental impact. ajgreenchem.comevitachem.comsioc-journal.cn

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance, through mechanochemical methods like ball milling, can significantly reduce the use of hazardous organic solvents. mdpi.comrasayanjournal.co.in

One-Pot Syntheses: Designing multi-step reactions to occur in a single pot without the need for isolating intermediates can improve atom economy and reduce waste generation. researchgate.net

Use of Greener Solvents: When solvents are necessary, the use of environmentally friendly options is encouraged. mdpi.com

While specific examples of green chemistry approaches applied directly to this compound are not extensively documented in the provided search results, the general principles and methodologies developed for other pyrazine derivatives can be adapted for its synthesis. researchgate.netajgreenchem.com For example, an efficient synthesis of pyrazine derivatives using onion extract as a catalyst at room temperature has been reported, highlighting the potential of biocatalysis in this area. ajgreenchem.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Allylthio Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 2-(Allylthio)pyrazine, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques collectively provide a complete and detailed picture of the proton and carbon frameworks and their connectivity. oup.com

Proton (¹H) NMR Spectral Analysis for Allyl and Pyrazine (B50134) Proton Environments

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the pyrazine ring and the allyl group. The pyrazine ring protons appear in the aromatic region, typically as a set of three signals. The proton at position 3 of the pyrazine ring usually appears as a doublet, coupled to the proton at position 5. The proton at position 5 shows a doublet of doublets due to coupling with protons at positions 3 and 6, and the proton at position 6 appears as a doublet, coupling with the proton at position 5.

The allyl group protons (-S-CH₂-CH=CH₂) exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) protons (S-CH₂) adjacent to the sulfur atom typically resonate as a doublet. The vinyl proton (-CH=) appears as a complex multiplet due to coupling with both the adjacent methylene protons and the terminal vinyl protons (=CH₂). The two terminal vinyl protons are diastereotopic and appear as two distinct signals, each a doublet of doublets.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazine H-3 | ~8.41 | d | 1.3 |

| Pyrazine H-5 | ~8.20 | dd | 2.5, 1.3 |

| Pyrazine H-6 | ~8.35 | d | 2.5 |

| Allyl -S-CH ₂- | ~3.80 | d | 6.8 |

| Allyl -CH = | ~5.95-6.05 | m | - |

| Allyl =CH ₂ (trans) | ~5.25 | dd | 17.0, 1.2 |

| Allyl =CH ₂ (cis) | ~5.10 | dd | 10.0, 1.2 |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Spectral Analysis for Skeletal Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The pyrazine ring carbons resonate in the downfield region characteristic of aromatic heterocycles. The carbon atom directly bonded to the sulfur (C-2) is typically the most downfield of the pyrazine carbons. The carbons of the allyl group appear in the aliphatic and olefinic regions of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine C-2 | ~155.0 |

| Pyrazine C-3 | ~144.5 |

| Pyrazine C-5 | ~142.0 |

| Pyrazine C-6 | ~143.0 |

| Allyl -S-C H₂- | ~35.0 |

| Allyl -C H= | ~132.5 |

| Allyl =C H₂ | ~118.0 |

Note: Chemical shifts can vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra. youtube.comlibretexts.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. In this compound, COSY spectra would show correlations between the coupled protons on the pyrazine ring (H-5 with H-3 and H-6) and strong correlations between the protons within the allyl group, confirming the -CH₂-CH=CH₂ spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms (¹J C-H). libretexts.org This experiment definitively links each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming that the signal at ~3.80 ppm is from the protons on the carbon at ~35.0 ppm. uvic.ca

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. mdpi.com For this compound, the molecular formula is C₇H₈N₂S. epa.gov

HRMS analysis provides an experimentally measured mass that can be compared to the theoretically calculated mass for the proposed formula. The monoisotopic mass of C₇H₈N₂S is calculated to be 152.040819 g/mol . epa.gov An HRMS experiment would typically measure the mass of the protonated molecule, [M+H]⁺. A measured mass that matches the calculated mass to within a very small tolerance (typically <5 ppm) confirms the molecular formula with high confidence. oup.comoup.com

Table 3: HRMS Data for this compound

| Ion | Calculated m/z for [C₇H₉N₂S]⁺ | Observed m/z |

|---|

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its constituent bonds and functional groups. evitachem.com Key absorptions include C-H stretching from both the aromatic pyrazine ring and the aliphatic allyl group, C=C and C=N stretching from the pyrazine ring, C=C stretching from the allyl group, and C-S stretching vibrations.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic (Pyrazine Ring) |

| ~2920-3020 | C-H Stretch | Alkenyl (Allyl Group) |

| ~1630-1650 | C=C Stretch | Alkene (Allyl Group) |

| ~1580, 1480, 1410 | C=N, C=C Stretch | Aromatic Ring (Pyrazine) |

| ~920-990 | =C-H Bend (Out-of-plane) | Alkene (Allyl Group) |

| ~650-750 | C-S Stretch | Thioether |

Note: IR absorption frequencies are characteristic ranges and can shift based on molecular environment and sample phase. core.ac.uk

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering a fingerprint for a specific compound. researchgate.net The analysis of different crystalline forms (polymorphs) of the same organic compound can reveal differences in frequencies, intensities, and the number of bands in their Raman spectra, which arise from variations in molecule-molecule interactions within the crystal unit cell. americanpharmaceuticalreview.com

For this compound, the Raman spectrum is expected to be characterized by vibrations originating from the pyrazine ring, the allyl group, and the C-S bond. While specific experimental data for this compound is not extensively detailed in the available literature, the expected Raman shifts can be inferred from data on related molecules like pyrazine and pyridine (B92270). nih.govresearchgate.net The pyrazine ring vibrations are typically prominent. For instance, studies on pyridine, a similar aromatic heterocycle, show intense bands around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing modes. researchgate.net Similar vibrations are expected for the pyrazine ring in this compound. The allyl group would contribute characteristic bands corresponding to C=C stretching, and various C-H stretching and bending modes.

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Vibration |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyrazine Ring |

| C-H Stretch (Alkene) | 3000 - 3100 | Allyl Group (=CH₂) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Allyl Group (-CH₂-) |

| C=C Stretch | 1640 - 1680 | Allyl Group |

| Ring Vibrations (C=N, C=C) | 1300 - 1600 | Pyrazine Ring |

| Ring Breathing Mode | ~1000 | Pyrazine Ring |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in probing the electronic structure of molecules. It measures the transitions of electrons from the ground state to higher energy excited states upon absorption of UV or visible light. upi.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within the pyrazine ring, which contains both π-bonds and non-bonding electrons on the nitrogen atoms. Pyrazines and their derivatives are known to exhibit characteristic absorption spectra in the 200-400 nm range. nih.gov The spectrum typically displays two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems, these often appear as strong bands. upi.edu In related pyrazine-functionalized complexes, ligand-centered π→π* transitions are observed below 400 nm. nih.gov

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. They are typically of lower energy and lower intensity compared to π → π* transitions and appear at longer wavelengths.

A study on various alkylpyrazines showed characteristic UV absorption patterns when interacting with proteins. researchgate.net For this compound, the sulfur atom's lone pairs can also participate in electronic transitions, potentially leading to additional absorption bands or shifts in the primary pyrazine transitions. One study on a pyrazine derivative noted absorption maxima at 227 nm and 330 nm, which can be tentatively assigned to π → π* and n → π* transitions, respectively. nih.gov

Table 2: Typical Electronic Transitions for this compound

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π → π* | ~230 - 280 nm | High (1,000 - 10,000) | Pyrazine Ring C=C and C=N bonds |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is a powerful experimental technique for determining the precise atomic and molecular structure of a crystal. wikipedia.org By diffracting a beam of X-rays, a three-dimensional map of electron density within the crystal can be produced, allowing for the exact determination of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state. azolifesciences.com

While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the principles of the technique allow for a description of the data that would be obtained. Such an analysis would provide definitive proof of the molecular connectivity and conformation in the solid state.

For illustrative purposes, data from a closely related compound, 2-(allylthio)pyridine, which was characterized as part of a co-crystal, can be examined. iucr.org This analysis revealed the bond angles of the pyridine moiety to be around 118°, which is typical for such a ring. iucr.org The study also detailed the conformation of the allylthio side chain and the intermolecular interactions, such as halogen bonding, that dictate the crystal packing. iucr.org A similar analysis for this compound would yield precise measurements for its pyrazine ring and allylthio group, define its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters.

Table 3: Illustrative Crystallographic Data (from a related compound, 2-(allylthio)pyridine)

| Parameter | Description | Example Value (from 2-(allylthio)pyridine) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c values in Å; α, β, γ values in ° |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-S, C=N, C-C). | e.g., N⋯I contact: 2.8628 (12) Å |

| Bond Angles | The angle formed between three connected atoms. | Pyridine moiety angles: ~118° |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazine-2-carbonitrile |

| Pyridine |

Chemical Reactivity and Transformation Pathways of 2 Allylthio Pyrazine

Reactions Involving the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms in a para arrangement. researchgate.net This inherent electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS) Potentials

Pyrazine and its derivatives are generally deactivated towards electrophilic aromatic substitution (EAS) reactions. stackexchange.comum.edu.my The electron-withdrawing character of the two nitrogen atoms reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. researchgate.netstackexchange.com Reactions that do occur often require harsh conditions and may result in low yields.

The positions on the pyrazine ring exhibit different levels of deactivation. The carbon atoms (positions 2, 3, 5, and 6) are electron-deficient, as indicated by resonance structures. um.edu.my Consequently, electrophilic attack on these carbon atoms is energetically unfavorable. stackexchange.com

Nucleophilic Aromatic Substitution (NAS) at the Pyrazine Core

In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present on the ring. thieme-connect.de Halopyrazines, for instance, are more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de The rate and regioselectivity of NAS reactions on pyrazines are influenced by the nature and position of substituents on the ring.

Studies on 2-substituted 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack by amines is directed by the electronic properties of the substituent at the 2-position. acs.orgacs.org

Electron-withdrawing groups (EWGs) at the 2-position direct nucleophilic attack to the 5-position. acs.orgacs.org

Electron-donating groups (EDGs) at the 2-position direct nucleophilic attack to the 3-position. acs.orgacs.org

In the case of 2-(allylthio)pyrazine, the allylthio group is generally considered to be an electron-donating group. Therefore, if a leaving group were present at the 3- and 5-positions, nucleophilic attack would be predicted to occur preferentially at the 3-position.

Furthermore, some nucleophilic substitutions on pyrazines can proceed through a ring-opening-ring-closure mechanism, known as the ANRORC mechanism, leading to rearranged products. thieme-connect.de The reaction of 2-chloropyrazine (B57796) with various nucleophiles such as sodium phenoxide, sodium methoxide, and sodium thiophenoxide has been shown to yield the corresponding substituted pyrazines in good yields. um.edu.my

| Nucleophile | Product | Yield (%) |

| PhSNa | 2-(Phenylthio)pyrazine | 96 |

| MeSNa | 2-(Methylthio)pyrazine | 88 |

| EtONa | 2-Ethoxypyrazine | 68 |

| PhONa | 2-Phenoxypyrazine | 69 |

| This table presents data on the nucleophilic aromatic substitution reactions of 2-chloropyrazine, demonstrating the susceptibility of the pyrazine ring to such transformations. um.edu.my |

Oxidation of the Pyrazine Nitrogen Atoms

The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. pharmacophorejournal.com Alkylpyrazines react with oxidizing agents like hydrogen peroxide to yield mono-N-oxides and di-N-oxides. um.edu.mypharmacophorejournal.com The presence of an N-oxide group can alter the reactivity of the pyrazine ring. For instance, pyrazine N-oxides can undergo nucleophilic substitution with the loss of the oxide group. pharmacophorejournal.comontosight.ai

Reactions of the Allyl Thioether Substituent

The allyl thioether side chain of this compound possesses its own distinct reactivity, primarily centered around the carbon-carbon double bond and the sulfur atom.

Electrophilic Additions to the Allyl Double Bond

The double bond in the allyl group is susceptible to electrophilic addition reactions, similar to other alkenes. pressbooks.pubunizin.org The addition of electrophiles to conjugated dienes, which share some characteristics with the allyl system, often results in a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. pressbooks.publibretexts.org In the case of an allyl thioether, the sulfur atom can also influence the regioselectivity of the addition.

For example, the addition of HBr to an unsymmetrical alkene follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. unizin.org In the context of this compound, electrophilic attack on the double bond would likely lead to the formation of a carbocation that could be stabilized by both the adjacent sulfur atom and the pyrazine ring.

thieme-connect.dersc.org-Sigmatropic Rearrangements of Allyl Thioethers

Allyl thioethers are known to undergo thieme-connect.dersc.org-sigmatropic rearrangements, particularly when the sulfur atom is converted into a sulfonium (B1226848) ylide or a sulfoxide (B87167). rsc.orgnih.govresearchgate.netstudysmarter.co.uk This type of rearrangement involves a concerted, pericyclic process where a new carbon-sulfur bond is formed as another bond is broken, resulting in a rearranged product.

The Mislow–Braverman–Evans rearrangement is a classic example involving the thermal rearrangement of allylic sulfoxides to allylic sulfenate esters, which can then be converted to allylic alcohols. researchgate.net A similar rearrangement can be triggered in allyl thioethers by forming a sulfonium ylide intermediate. rsc.orgnih.gov This process allows for the synthesis of a variety of functionalized thioether derivatives. rsc.orgnih.gov

| Starting Material | Rearrangement Type | Product |

| Allyl Sulfoxide | thieme-connect.dersc.org-Sigmatropic (Mislow–Braverman–Evans) | Allyl Thioether |

| Allyl Sulfonium Ylide | thieme-connect.dersc.org-Sigmatropic | Rearranged Thioether |

| This table illustrates the types of thieme-connect.dersc.org-sigmatropic rearrangements that allyl thioether derivatives can undergo. rsc.orgnih.govresearchgate.netstudysmarter.co.uk |

Sulfur Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound is a key site for chemical modification, primarily through oxidation. The thioether linkage can be selectively oxidized to form the corresponding sulfoxide, 2-(allylsulfinyl)pyrazine, and further oxidized to the sulfone, 2-(allylsulfonyl)pyrazine. This progressive oxidation significantly alters the electronic properties and steric profile of the molecule, offering a pathway to new derivatives with potentially different biological activities or chemical reactivities.

The oxidation of sulfides to sulfoxides is a common and well-studied transformation in organic chemistry. researchgate.net The challenge often lies in stopping the reaction at the sulfoxide stage without over-oxidation to the sulfone, as sulfoxides are themselves susceptible to oxidation. researchgate.netjchemrev.com Conversely, achieving the full oxidation to the sulfone requires more forceful conditions or a higher stoichiometry of the oxidizing agent. organic-chemistry.orgresearchgate.net

A variety of reagents can be employed for this transformation, with the choice of oxidant and reaction conditions determining the outcome. jchemrev.comorganic-chemistry.org For the selective oxidation to the sulfoxide, mild oxidizing agents are typically used. For the synthesis of sulfones, stronger oxidants or a higher molar ratio of the oxidant are generally required. organic-chemistry.org While specific studies detailing the oxidation of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from general procedures for the oxidation of alkyl and aryl sulfides.

Common methods for sulfide (B99878) oxidation involve reagents such as hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and hypervalent iodine compounds. jchemrev.comorganic-chemistry.org The chemoselectivity can be an issue, particularly with the allyl group, which is susceptible to epoxidation. However, certain catalytic systems, such as those using LiNbMoO₆ with H₂O₂, have been shown to selectively oxidize allylic sulfides without affecting the double bond. organic-chemistry.orgorganic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Product depends on stoichiometry and catalyst. organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; can also epoxidize alkenes. researchgate.net |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. researchgate.net |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Strong oxidant, often leads to over-oxidation. jchemrev.com |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Versatile and effective oxidant. |

| Selectfluor | Sulfoxide or Sulfone | Uses H₂O as the oxygen source; efficient and fast. organic-chemistry.org |

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C–S) bond in this compound represents another reactive site, although its cleavage is generally less facile than sulfur oxidation and requires specific reagents or conditions. Cleavage of the C–S bond can proceed through several mechanisms, including reductive, oxidative, or metal-mediated pathways. Such reactions would break the molecule into a pyrazine thiol (or its derivative) and a fragment derived from the allyl group.

Specific research on the C–S bond cleavage of this compound is not prominent in the available literature. However, general methodologies for C–S bond scission in thioethers can be considered.

Reductive Cleavage: This can be accomplished using dissolving metal reductions (e.g., sodium in liquid ammonia) or with hydride reagents. These powerful reducing conditions can break the C–S bond to yield a thiol and a hydrocarbon.

Oxidative Cleavage: Certain oxidative conditions can lead to the cleavage of the C-S bond. For instance, reactions involving hydrogen peroxide have been shown to cleave C-S bonds in specific substrates, particularly those with activating groups like an adjacent carboxylic acid. rsc.org

Organometallic Reagents: Transition metal complexes, particularly those of nickel and palladium, are known to mediate C–S bond cleavage. This is a key step in hydrodesulfurization processes. For example, molybdenum and tungsten complexes have been shown to effect the cleavage of aryl C-S bonds in thiolate complexes. rsc.org Similarly, palladium(II) complexes have been used to achieve the hydrolytic cleavage of carbon-sulfur bonds in carbon disulfide (CS₂). nih.gov These methods could potentially be adapted for the cleavage of the pyrazinyl-sulfur bond.

The cleavage of the allyl-sulfur bond is also a possibility, for instance, through reactions involving radical intermediates or specific transition metal catalysts. The stability of the resulting pyrazinylthiolate anion would influence the feasibility of these reactions.

Derivatization Strategies for Enhanced Chemical Versatility

Beyond the reactions at the sulfur atom, this compound possesses multiple functional groups that can be targeted for derivatization to create a library of new compounds. The primary sites for such modifications are the pyrazine ring and the allylic double bond.

Derivatization of the Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, derivatization is still possible. slideshare.net Strategies can include:

Halogenation: Introduction of a halogen atom (e.g., Cl, Br) onto the pyrazine ring can provide a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Kumada). mdpi.com This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This modification alters the electronic properties of the ring, potentially facilitating other substitution reactions and serving as a key step in the synthesis of more complex pyrazine derivatives. mdpi.comgoogle.com

Direct C-H Arylation: Modern synthetic methods, such as iron-catalyzed C-H coupling, have been used to directly arylate pyrazine rings, offering an efficient route to substituted pyrazines. mdpi.com

Derivatization of the Allyl Group: The carbon-carbon double bond of the allyl group is a versatile functional group for a wide range of addition reactions:

Hydrogenation: The double bond can be reduced to a propyl group using catalytic hydrogenation (e.g., H₂ over Pd/C). researchgate.net

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield a dihalogenated propyl side chain.

Hydrohalogenation/Hydration: Markovnikov or anti-Markovnikov addition of H-X or water can introduce hydroxyl or halide functionalities to the side chain.

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for further functionalization, although care must be taken to avoid concurrent oxidation of the thioether.

Diels-Alder Reaction: The allyl group could potentially act as a dienophile in cycloaddition reactions, though this is less common for simple alkenes.

These derivatization strategies, which can be used alone or in combination, allow for the systematic modification of the this compound scaffold. Such modifications can be used to explore structure-activity relationships in medicinal chemistry or to fine-tune the physicochemical properties of the molecule for various applications. mdpi.com

Theoretical and Computational Investigations of 2 Allylthio Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT has become a important tool in computational chemistry for investigating the electronic properties and reactivity of molecules like 2-(allylthio)pyrazine. dntb.gov.uaresearchgate.net These calculations provide a foundational understanding of the molecule's behavior.

Molecular Geometry Optimization and Conformer Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. arxiv.orgchemrxiv.org For this compound, this process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The geometry of the pyrazine (B50134) ring is planar, a characteristic feature of aromatic systems. semanticscholar.org The allylthio group, with its flexible single bonds, can adopt various conformations. Conformer analysis is therefore crucial to identify the most stable spatial orientation of the allylthio side chain relative to the pyrazine ring. This analysis helps in understanding how the molecule might interact with its environment.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.334 | - |

| C-C | 1.394 | - |

| C-H | 1.082 | - |

| N-C-C | - | 122.4 |

| C-N-C | - | 115.2 |

| H-C-C | - | 120.0 |

| Source: Adapted from theoretical calculations on pyrazine derivatives. semanticscholar.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwpmucdn.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Example Data) Note: This table presents hypothetical data for this compound to illustrate the concept. Actual values would be obtained from specific DFT calculations.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Source: Illustrative data based on general principles of FMO theory. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. derpharmachemica.comsobereva.com The MEP map displays different potential values on the molecular surface, typically using a color scale. researchgate.net Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters for this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predicted values, when compared with experimental data, help in the assignment of signals to specific atoms in the molecule, confirming its structural characterization.

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can be simulated computationally. derpharmachemica.comresearchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. researchgate.netdtic.mil Comparing the calculated spectrum with the experimental one aids in the detailed assignment of the observed absorption bands.

UV-Vis Maxima: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum can also be predicted. montana.edu Calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*).

Quantum Chemical Descriptors for Reactivity Indices

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more detailed understanding of the reactivity of this compound. nih.govmdpi.com These descriptors, derived from the electronic structure, quantify various aspects of chemical reactivity. mdpi.com

Table 3: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | A lower ionization potential indicates a better electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A higher electron affinity suggests a better electron acceptor. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | Influences the polarity of bonds and interactions. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | Harder molecules are generally less reactive. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Softer molecules are generally more reactive. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | A higher index indicates a stronger electrophile. |

| Source: Based on principles of conceptual DFT. mdpi.comajchem-a.com |

These reactivity indices provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netmdpi.com By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products. e3s-conferences.orgelifesciences.org

The analysis of the transition state provides crucial information about the energy barrier of the reaction (activation energy), which determines the reaction rate. rsc.org For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. Computational modeling can help to understand the stereoselectivity and regioselectivity of these reactions by comparing the energies of different possible transition states.

Machine Learning Approaches in Predicting Chemical Properties and Reaction Outcomes

While specific machine learning (ML) studies dedicated exclusively to this compound are not extensively documented in public research, the application of ML methodologies to predict the chemical properties and reaction outcomes of related pyrazine derivatives and other organic compounds is a rapidly advancing field. mdpi.comscielo.br These approaches offer powerful tools to accelerate the discovery and optimization of molecules with desired characteristics, bypassing the time and resource-intensive nature of traditional experimental methods. uic.eduarxiv.org By learning from existing data, ML models can identify complex patterns and relationships between a molecule's structure and its behavior. rsc.org

Machine learning models are increasingly used to forecast the outcomes of chemical reactions, assist in synthetic planning, and predict the properties of molecules. u-tokyo.ac.jp The integration of ML with computational chemistry provides a synergistic approach, enhancing the accuracy and efficiency of simulations and predictions. uic.eduarxiv.org For instance, ML algorithms can learn the difference between low-cost, lower-accuracy quantum chemical calculations and high-accuracy experimental results, thereby providing a computationally inexpensive way to achieve high-fidelity predictions. osti.gov

Predicting Chemical Properties of Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational in predicting the biological activities and physicochemical properties of compounds like pyrazine derivatives. mdpi.comresearchgate.net These models use molecular descriptors—numerical representations of a molecule's structure—to build a statistical relationship with a specific property.

One notable application is in the prediction of the aroma profiles of pyrazines. An artificial neural network (ANN) was successfully used to classify 98 different pyrazine compounds into "green," "bell-pepper," and "nutty" aroma categories with a success rate of 93.7%. acs.org The same study demonstrated the ability of ANNs to predict the flavor impression threshold values for these compounds. For green-smelling pyrazines, a multilayer perceptron network achieved a high correlation for the test set, and for bell-pepper fragrances, a model with two hidden layers also showed strong predictive performance. acs.org

In another study focusing on pyrazinecarboxamide derivatives as potential FLT3 tyrosine kinase inhibitors, various ML models were benchmarked. mdpi.com The Random Forest (RFR) and an Artificial Neural Network (ANN-K) model both demonstrated exceptional performance in predicting the pIC50 values, with R² scores of 0.988 on the training data. mdpi.com This highlights the capability of ML to guide the discovery of new therapeutic agents. mdpi.com

Table 1: Performance of Machine Learning Models in Predicting pIC₅₀ for FLT3 Tyrosine Kinase Inhibitors mdpi.com

| Model | Metric | Training Set | Testing Set |

|---|---|---|---|

| Random Forest (RFR) | R² | 0.988 | 0.795 |

| MAE | 0.082 | 0.354 | |

| SD | 0.102 | 0.450 | |

| RMSE | 0.102 | 0.450 | |

| ANN-K | R² | 0.988 | 0.770 |

| MAE | 0.070 | 0.368 | |

| SD | 0.101 | 0.477 |

R²: Coefficient of Determination, MAE: Mean Absolute Error, SD: Standard Deviation, RMSE: Root Mean Square Error.

Similarly, ML models have been developed for imidazo[1,2-a]pyrazine (B1224502) derivatives to predict their anti-melanoma activity. scielo.br By using artificial intelligence algorithms to select relevant molecular descriptors, a robust QSAR model was constructed to identify structural features related to the compounds' potency. scielo.br

Predicting Reaction Outcomes

Machine learning is also being applied to predict the outcomes of chemical reactions, such as reaction yield or the feasibility of a transformation. chemrxiv.orgcmu.edu These models can learn from vast datasets of published reactions, identifying the subtle interplay of substrates, reagents, catalysts, and solvents.

For example, deep kernel learning has been used for reaction outcome prediction, integrating neural networks with Gaussian processes to deliver accurate predictions along with corresponding uncertainty levels. nih.gov This is particularly useful in reaction optimization. nih.gov One study focused on the Buchwald-Hartwig cross-coupling reaction, a common C-N bond-forming reaction. nih.gov The dataset included combinations of 15 aryl halides, 4 catalysts, 3 bases, and 23 additives, and the ML model could effectively navigate this complex reaction space. nih.gov

In a different approach, machine learning models were trained using in situ sensor data (e.g., temperature, pressure, color) from multiple repeats of a Buchwald-Hartwig amination. chemrxiv.org The model could predict the current reaction yield with a mean absolute error of just 1.2% and could also forecast the yield up to 120 minutes into the future with reasonable accuracy. chemrxiv.org This demonstrates the potential for real-time monitoring and optimization of chemical processes using ML. chemrxiv.org

For pyridazine (B1198779) compounds, which are structurally related to pyrazines, a machine learning method was developed to predict corrosion inhibition efficiency. researchgate.net By augmenting the training data with "virtual samples," the predictive power of the models was dramatically increased. The coefficient of determination (R²) for a gradient boosting model, for instance, rose from -0.33 to 0.97, while the root mean square error (RMSE) dropped significantly. researchgate.net

Table 2: Performance Improvement of ML Models for Predicting Corrosion Inhibition Efficiency with Virtual Samples researchgate.net

| Model | Metric | Without Virtual Samples | With 1000 Virtual Samples |

|---|---|---|---|

| Gradient Boosting (GB) | R² | -0.33 | 0.97 |

| RMSE | 9.20 | 1.57 | |

| Random Forest (RF) | R² | -0.20 | 0.96 |

| RMSE | 9.07 | 1.81 | |

| k-Nearest Neighbor (KNN) | R² | -0.17 | 0.95 |

R²: Coefficient of Determination, RMSE: Root Mean Square Error.

Applications of 2 Allylthio Pyrazine in Advanced Materials Science and Catalysis

Integration into Optoelectronic Materials and Devices

The electron-deficient nature of the pyrazine (B50134) ring makes it a compelling building block for organic electronic materials. Its ability to function as an electron acceptor moiety is a key feature in the design of materials for light-emitting devices and non-linear optics.

Pyrazine derivatives are increasingly investigated for their potential in organic light-emitting devices (OLEDs) and organic photovoltaics (OPVs). In these applications, the pyrazine core is often incorporated into donor-acceptor (D-A) type molecules and polymers to tune the material's electronic and optical properties.

For OPVs, pyrazine-based polymers have been developed as effective donor materials. The introduction of a pyrazine unit into the polymer backbone can influence the energy levels (HOMO/LUMO), enhance charge mobility, and improve the power conversion efficiency (PCE) of solar cell devices. rsc.org For instance, fluorinated pyrazine-based D-A conjugated polymers have been synthesized for use in non-fullerene polymer solar cells. rsc.org A polymer donor named BDT-FPY, which incorporates a fluorinated pyrazine acceptor unit, achieved a high PCE of up to 12.30% in devices. rsc.org Another study reported an organic solar cell with over 16% efficiency enabled by a low-cost pyrazine-based polymer donor, highlighting the potential for cost-effective renewable energy technologies. rsc.org

While these studies underscore the utility of the pyrazine scaffold, specific research incorporating 2-(allylthio)pyrazine into LEDs or OPVs has not been prominently reported. The allylthio group could, however, offer a route for further functionalization or influence molecular packing in thin films, which are critical parameters for device performance.

Table 1: Performance of Pyrazine-Based Polymer Donors in Organic Solar Cells

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] |

| BDT-FPY | MeIC | 12.30% rsc.org | 0.89 rsc.org | 19.34 rsc.org | 71.4 rsc.org |

| BDT-PY | MeIC | 10.2% rsc.org | 0.91 rsc.org | 17.20 rsc.org | 65.2 rsc.org |

| PPz-T | BTP-eC9 | 16.16% rsc.org | 0.86 rsc.org | 26.21 rsc.org | 71.6 rsc.org |

Non-linear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of an applied optical field, are crucial for applications in telecommunications, optical computing, and frequency conversion. The design of molecules with large second-order hyperpolarizability (β) is a key goal in this field.

Pyrazine derivatives have been a focus of NLO research due to the electron-accepting nature of the pyrazine ring, which facilitates the creation of "push-pull" systems when combined with electron-donating groups. researchgate.net Studies on Λ-shaped (or V-shaped) and X-shaped pyrazine derivatives have shown significant NLO responses. upce.czrsc.org For example, Λ-shaped derivatives with a 4,5-dicyanopyrazine acceptor unit and N,N-dimethylamino donor groups exhibit a dominant dipolar character in their NLO response. researchgate.net Theoretical and experimental studies on different isomers (e.g., 2,3- vs. 2,6-isomers) reveal that the relative positioning of donor and acceptor groups around the pyrazine core strongly influences the symmetry and magnitude of the NLO response. rsc.org

Pyrazine-fused trichalcogenasumanenes have demonstrated remarkable NLO properties, with performance exceeding that of the benchmark material C60, making them promising for optical power limiting applications. rsc.org Furthermore, pyridazine (B1198779) derivatives functionalized with electron-rich thiophene (B33073) have been investigated, with one compound showing a first hyperpolarizability (β) of 175 × 10⁻³⁰ esu, indicating its potential as a second-harmonic generation (SHG) chromophore. researchgate.net Although not pyrazine, this highlights the potential of related diazine systems.

Direct experimental or theoretical studies on the NLO properties of this compound are scarce. However, based on the principles of NLO material design, the sulfur atom in the allylthio group could act as a weak π-donor or as a linking unit for attaching stronger donor groups, creating a push-pull structure with the pyrazine acceptor.

Table 2: Investigated Pyrazine Scaffolds for NLO Applications

| Pyrazine Scaffold Type | Key Structural Features | Investigated NLO Property | Reference |

| Λ-Shaped | 4,5-dicyanopyrazine acceptor, N,N-dimethylamino donors, enlarged π-conjugated linkers. researchgate.net | First Hyperpolarizability (β) | researchgate.net |

| X-Shaped | Donor and acceptor substituents on a central pyrazine ring (2,3- and 2,6-isomers). rsc.org | Second Harmonic Signal Anisotropy | rsc.org |

| Fused Sumanene | Pyrazine-fused trithiasumanene and triselenasumanene. rsc.org | Reverse Saturable Absorption (RSA) | rsc.org |

| Thiophene-Linked | Pyrazine core with cyano acceptors, methoxy (B1213986) donors, and 2,5-thiophene linkers. upce.cz | Second-Order NLO Responses | upce.cz |

Light-Emitting Devices (LEDs) and Organic Photovoltaics (OPVs)

Catalytic Applications in Organic Transformations (Excluding Biocatalysis)

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them capable of coordinating to metal centers. This property allows pyrazine and its derivatives to be used as ligands in coordination chemistry and catalysis.

Ruthenium-pincer complexes have been employed for the dehydrogenative formation of 2,5-disubstituted pyrazines from β-amino alcohols. mdpi.com While this is a synthesis of pyrazines rather than catalysis by a pyrazine compound, it demonstrates the interaction of pyrazine precursors in catalytic cycles. Nickel(II) complexes with NNN-type pincer ligands have also been developed for the sustainable synthesis of pyrazoline derivatives via the acceptorless dehydrogenation of alcohols. rsc.org

There are no specific reports detailing the use of this compound as a ligand in homogeneous catalysis. The sulfur atom, in addition to the ring nitrogens, could potentially coordinate to a metal center, possibly leading to multidentate ligand behavior. The allyl group could also be a site for further chemical modification to tune the ligand's steric and electronic properties.

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in catalyst separation and recycling. rsc.org While the development of pyrazine-supported catalysts is a plausible strategy, it remains a largely unexplored area.

One study detailed the degradation of 2,3,5-trimethylpyrazine (B81540) using a heterogeneous catalyst, MnOx supported on biochar derived from waste tea leaves, in a process known as heterogeneous catalytic ozonation (HCO). researchgate.net This research focuses on the breakdown of pyrazines rather than their use as part of a catalyst. The synthesis of this compound derivatives has been achieved using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a catalytic antioxidant, but here the pyrazine compound is the product, not the catalyst. nih.govevitachem.com

The concept of immobilizing this compound onto a solid support (like silica, alumina, or a polymer resin) to create a heterogeneous catalyst has not been reported in the literature reviewed. Such a catalyst could potentially leverage the metal-coordinating ability of the pyrazine ring and the thioether group for various transformations.

Homogeneous Catalysis

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on the weaker, reversible non-covalent interactions that hold them together. Pyrazine is a valuable component in supramolecular chemistry due to its ability to form hydrogen bonds and coordinate with metal ions.

Research has shown that pyrazine can control the supramolecular chemistry of metallophthalocyanines. rsc.org For instance, recrystallization of cobalt(II) phthalocyanine (B1677752) (CoPc) in pyrazine can lead to the formation of different mono- and biaxially ligated complexes that co-crystallize into well-defined supramolecular structures. rsc.org Pyrazine has also been used as a guest molecule in self-assembled molecular capsules held together by hydrogen bonds, where it can be selectively positioned within the capsule's cavity. pageplace.de

While the precursor 2-mercaptopyrazine (B1227527) has been associated with two-dimensional supramolecular structures, there is a lack of specific studies on the role of this compound in self-assembly or as a building block in supramolecular constructs. lookchem.com The interplay of the aromatic pyrazine ring, the flexible allyl group, and the sulfur atom could lead to unique self-assembly motifs, but this remains a subject for future research.

Role in Polymer Chemistry and Material Engineering

Additive for Material Property Modulation

Similarly, no studies have been found that investigate the role of this compound as an additive to modify the properties of existing materials. The potential for this compound to act as a plasticizer, stabilizer, or to impart other functional characteristics to polymers or other materials has not been explored in the available scientific literature.

Sensing Technologies

The application of this compound in the development of sensing technologies is another area where research is absent. There are no reports of its use as a recognition element in chemical sensors, biosensors, or any other type of sensing device. The exploration of its potential for detecting specific analytes or for use in electrochemical or optical sensing platforms has not been documented.

Future Research Directions and Emerging Avenues for 2 Allylthio Pyrazine

Development of Novel Synthetic Routes with Enhanced Sustainability

Current established methods for synthesizing 2-(allylthio)pyrazine, such as the reaction between 2-mercaptopyrazine (B1227527) and allyl bromides, provide a practical route to the molecule. nih.gov However, future research must prioritize the development of more sustainable synthetic strategies. This involves moving beyond traditional methods that may rely on harsh reagents, stoichiometric activators, and organic solvents.

Key areas for development include:

Biocatalytic and Fermentative Approaches: The biosynthesis of various pyrazines by microorganisms is well-documented. d-nb.info Future work could focus on engineering microbial strains or identifying enzymes capable of directly synthesizing this compound or its key precursors. This could involve feeding engineered microbes with specific amino acid and sulfur source precursors. mdpi.comoup.comoup.com Enzymatic synthesis, potentially using aminotransferases, could offer a highly selective and environmentally benign alternative to purely chemical methods. d-nb.info

Green Chemistry Principles: Applying green chemistry principles to the synthesis is crucial. This includes exploring catalysis (e.g., using earth-abundant metal catalysts instead of precious metals), utilizing safer and renewable solvents (e.g., water or bio-derived solvents), and designing processes with higher atom economy.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters compared to batch processing. Developing a flow-based synthesis for this compound could lead to more efficient and reproducible production.

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Microbial Fermentation | Uses renewable feedstocks, mild conditions, potentially "natural" label for products. d-nb.info | Strain development and optimization for high yield and selectivity. d-nb.infomdpi.com |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced byproducts. d-nb.info | Enzyme discovery, engineering, and immobilization for stability and reuse. |

| Catalytic Routes | Increased efficiency, potential for lower waste, use of safer reagents. | Development of robust, inexpensive, and recyclable catalysts. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Optimization of reactor design and reaction conditions for continuous production. |

Exploration of Underutilized Reactivity Modes

The known chemistry of this compound largely revolves around its synthesis from a thiol precursor. nih.gov The reactivity of the intact molecule, particularly the interplay between the pyrazine (B50134) ring and the allylthio group, remains a fertile ground for investigation. Future research should aim to explore currently underutilized reactivity modes.

Allyl Group Transformations: The allyl group is a versatile functional handle. Research could explore reactions such as hydroformylation, epoxidation, dihydroxylation, or metathesis to generate novel derivatives with unique properties.

Sulfur Oxidation and Coordination: The sulfide (B99878) linkage can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties, solubility, and biological activity of the molecule. Furthermore, the sulfur atom's ability to coordinate with metal centers could be explored for applications in catalysis or materials science.

Pyrazine Ring Functionalization: While derivatization of pyrazine rings is known, specific methods applied to the this compound scaffold are not widely reported. researchgate.net Exploring reactions like C-H activation, halogenation, or coupling reactions (e.g., Suzuki, Stille) at other positions on the pyrazine ring could yield a library of new compounds. researchgate.netosti.gov For instance, palladium-catalyzed cross-coupling reactions could introduce aryl or other functional groups. researchgate.net

Advanced Characterization Techniques for Dynamic Processes

The characterization of this compound and its derivatives has primarily relied on standard spectroscopic techniques like NMR and mass spectrometry. researchgate.netresearchgate.netmdpi.com While essential for structural confirmation, these methods provide a static picture. To understand the dynamic behavior of this molecule—for example, its interaction with biological targets or its conformational changes—more advanced characterization techniques are needed.

In-situ Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy could be used to monitor the synthesis of this compound or its subsequent reactions in real-time, providing valuable kinetic and mechanistic data.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., NOESY, ROESY) can provide insights into the three-dimensional structure and conformational preferences of this compound and its derivatives in solution.

X-ray Crystallography: While the structure of related pyrazine complexes has been studied, obtaining a single-crystal X-ray structure of this compound itself would provide definitive data on its solid-state conformation and intermolecular interactions. bendola.com

Expanding the Scope of Non-Biological Applications

Research on this compound has been overwhelmingly focused on its potential biological activities, such as chemoprevention and hepatoprotection. researchgate.netnih.govmdpi.comresearchgate.net A significant future direction is to explore its utility in non-biological domains, particularly in materials science and agrochemistry.

Corrosion Inhibition: Heterocyclic compounds containing sulfur and nitrogen atoms are often effective corrosion inhibitors for metals in acidic media, as they can adsorb onto the metal surface. researchgate.netbohrium.com The structure of this compound, with its pyrazine ring and thioether group, makes it an excellent candidate for investigation as a corrosion inhibitor for materials like carbon steel. researchgate.netacs.org

Flavor and Fragrance Industry: Many alkylated pyrazines are potent flavor and fragrance compounds, known for their roasty and nutty aromas. d-nb.infooup.com The sensory properties of this compound and its derivatives are currently uncharacterized and could represent a novel addition to the palette of flavor and fragrance ingredients.

Coordination Polymers and MOFs: The pyrazine ring is a classic bidentate bridging ligand used in the construction of coordination polymers and metal-organic frameworks (MOFs). bendola.com The allylthio group could serve as an additional functional site for post-synthetic modification, allowing for the creation of functional materials with tailored properties for applications in gas storage, separation, or catalysis.

| Application Area | Rationale | Research Focus |

| Corrosion Inhibition | Presence of N and S heteroatoms and π-systems for metal surface adsorption. researchgate.netbohrium.com | Electrochemical studies, surface analysis (SEM/EDS), and theoretical calculations to evaluate inhibition efficiency. bohrium.comacs.org |

| Flavor & Fragrance | Pyrazine core is common in aroma compounds; sulfur compounds often have strong odors. d-nb.info | Sensory panel evaluation, determination of odor thresholds, and identification of key aroma descriptors. |

| Functional Materials | Pyrazine is a known bridging ligand; the allylthio group allows for further functionalization. bendola.com | Synthesis and characterization of coordination polymers or MOFs incorporating this compound as a ligand. |

Synergistic Experimental and Computational Research

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. nih.gov Future studies on this compound would benefit immensely from such a synergistic approach.

Predictive Modeling: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations. bendola.combohrium.com It can also predict spectroscopic signatures (NMR, IR) to aid in the characterization of new derivatives.

Mechanism Elucidation: Computational modeling can help elucidate reaction mechanisms, such as the binding mode of this compound to a metal surface in corrosion inhibition or its interaction with an enzyme's active site. researchgate.netresearchgate.net

Virtual Screening: For materials applications, computational methods can screen the properties of hypothetical coordination polymers or MOFs built from this compound before committing to their synthesis. For biological applications, molecular docking can predict binding affinities to various protein targets. researchgate.netresearchgate.net This combined approach has been successfully used to evaluate pyrazole (B372694) and pyrazine derivatives for various applications. researchgate.netresearchgate.net

By pursuing these future research directions, the scientific community can move beyond the current understanding of this compound, transforming it from a compound of primarily biological interest into a versatile platform molecule with applications spanning sustainable chemistry, materials science, and beyond.

Q & A

Q. How is 2-(Allylthio)pyrazine synthesized, and what analytical methods confirm its structural integrity?

Synthesis typically involves S-Cope rearrangement of pyrazine derivatives. For example, allylthio groups are introduced via palladium-catalyzed coupling or direct substitution reactions. Structural confirmation relies on NMR spectroscopy, with key signals for allylthio protons (S-CH₂ at δ 3.96–4.08) and pyrazine ring protons. Mass spectrometry and X-ray crystallography further validate purity and stereochemistry .

Q. What are the primary biological activities of this compound in chemoprevention?

The compound exhibits hepatoprotective and antitumorigenic effects by inhibiting cytochrome P450 2E1 (CYP2E1), a key enzyme in procarcinogen activation, while inducing phase II detoxification enzymes (e.g., glutathione S-transferase). Preclinical studies in rats and mice demonstrate reduced hepatotoxicity and tumor multiplicity in models exposed to vinyl carbamate or dimethylnitrosamine (DMN) .

Advanced Research Questions

Q. How does this compound modulate CYP2E1 and phase II enzymes, and what experimental models validate these effects?

Mechanistic studies in Sprague-Dawley rats show that this compound suppresses CYP2E1 at the transcriptional level, reducing metabolic activation of carcinogens like DMN. Concurrently, it enhances phase II enzyme activity via Nrf2/ARE pathway activation. Validation involves liver microsomal assays, RT-PCR for mRNA quantification, and enzyme activity kits (e.g., glutathione S-transferase). Dose-response studies in vivo (100 mg/kg body weight) confirm efficacy .

Q. What metabolic pathways process this compound, and which enzymes mediate its biotransformation?

The compound undergoes S-methylation via hepatic microsomal thiol methyltransferase (TMT) and cytosolic thiopurine methyltransferase (TPMT). Kinetic studies in rat liver fractions reveal biphasic substrate affinity (e.g., microsomal Km = 8.44 μM and 417 μM). Inhibitor assays using SKF-525A (TMT blocker) and anisic acid (TPMT blocker) clarify enzyme contributions. Metabolites like 2-mercaptopyrazine are identified via HPLC-MS .

Q. How does this compound inhibit liver fibrosis via TGF-β1 suppression?

In DMN-induced fibrosis models, this compound reduces collagen deposition and TGF-β1 mRNA expression by >50%, as shown by Masson’s trichrome staining and RT-PCR. The mechanism involves blocking SMAD2/3 phosphorylation, validated via Western blotting. Parallel reductions in serum ALT/AST and bilirubin confirm hepatoprotection .

Q. Are there contradictions in data regarding its chemopreventive efficacy across cancer models?

While this compound effectively inhibits liver and skin tumors in rodents, its efficacy in extrahepatic models (e.g., lung or colon) remains understudied. Discrepancies may arise from tissue-specific CYP2E1 expression or variations in phase II enzyme induction. Cross-model validation using transgenic mice (e.g., CYP2E1-null) is recommended to resolve contradictions .

Q. What challenges arise in synthesizing this compound derivatives with high purity?

Key challenges include regioselective functionalization of the pyrazine ring and allylthio group stability during reactions. For example, palladium-catalyzed allyl removal often yields byproducts, requiring rigorous purification via column chromatography or recrystallization. Purity is confirmed by GC-MS and elemental analysis, with yields rarely exceeding 60% in multi-step syntheses .

Methodological Notes

- Experimental Design : Use syngeneic tumor models (e.g., B6C3F1 mice) and dose this compound 4–48 hours prior to carcinogen exposure for optimal chemoprevention .

- Data Analysis : Employ factor analysis for overlapping spectral data (e.g., pKa determination in enzyme assays) and multivariate statistics for fibrosis scoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.